molecular formula C7H7NO4 B1667156 3-Maleimidopropionic acid CAS No. 7423-55-4

3-Maleimidopropionic acid

Cat. No.: B1667156
CAS No.: 7423-55-4
M. Wt: 169.13 g/mol
InChI Key: IUTPJBLLJJNPAJ-UHFFFAOYSA-N
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Description

3-Maleimidopropionic acid (3-MPA, CAS 7423-55-4) is a heterobifunctional crosslinker featuring a maleimide group and a terminal carboxylic acid. The maleimide reacts selectively with thiol (-SH) groups under mild conditions (pH 6.5–7.5) to form stable thioether bonds, while the carboxylic acid can be activated (e.g., via EDC or HATU) to conjugate with primary amines (-NH₂) at pH 7–9 . This dual functionality enables precise bioconjugation in applications such as antibody-drug conjugates (ADCs), peptide-protein coupling, and fluorescence labeling .

Preparation Methods

Classical Synthesis via Cyclocondensation of Maleic Anhydride and β-Alanine

The most widely reported method involves the reaction of maleic anhydride with β-alanine in acetic acid. The process proceeds through a two-step mechanism:

  • Nucleophilic Attack : β-Alanine’s primary amine attacks maleic anhydride’s electrophilic carbonyl carbon, forming an intermediate maleamic acid.
  • Cyclodehydration : Intramolecular cyclization eliminates water, yielding the maleimide ring.

Reaction Conditions and Optimization

  • Reactants : Maleic anhydride (1.0 equiv) and β-alanine (1.05 equiv) dissolved in glacial acetic acid (10 mL/g β-alanine).
  • Temperature : Initial stirring at 25°C for 3 hours, followed by heating to 115°C for 12 hours to drive cyclodehydration.
  • Workup : Post-reaction, excess acetic acid is removed under reduced pressure. The crude product is washed with toluene (3 × 30 mL) to eliminate unreacted β-alanine and acetic acid residues.

Purification : Flash chromatography using a silica gel column with dichloromethane/ethyl acetate (9:1) achieves ≥95% purity. Alternative protocols employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and trifluoroacetic acid (TFA)-modified eluents for analytical-grade material.

Yield : 68–72% (isolated as a white solid).

Isotopic Labeling for Pharmacokinetic Studies

Carbon-14 labeled 3-maleimidopropionic acid is synthesized for tracking biodistribution in preclinical studies. A modified route uses [1,4-14C]maleic acid and β-alanine under reflux conditions:

Key Modifications

  • Isotope Introduction : [1,4-14C]maleic acid replaces maleic anhydride to ensure uniform labeling across the maleimide ring.
  • Reaction Setup : Heating at 110°C in acetic acid for 8 hours under nitrogen atmosphere to prevent radiolytic degradation.
  • Purification : Radiolabeled product is isolated via preparative TLC (silica gel GF254, ethyl acetate/hexane 1:1) with a radiochemical purity of ≥98%.

Yield : 55 mCi from 100 mCi K14CN (55% radiochemical yield).

Industrial-Scale Synthesis and Process Optimization

Large-scale production emphasizes cost efficiency and reduced purification steps:

Batch Process Improvements

  • Solvent System : Substitution of acetic acid with a 1:1 mixture of toluene and dimethylformamide (DMF) reduces corrosion risks and facilitates azeotropic water removal.
  • Catalysis : Addition of p-toluenesulfonic acid (0.1 equiv) accelerates cyclodehydration, shortening reaction time to 6 hours at 100°C.
  • Crystallization : Crude product is recrystallized from hot ethanol/water (4:1), yielding 80–85% pure material without chromatography.

Comparative Analysis of Synthetic Methods

Parameter Classical Method Isotopic Labeling Industrial Scale
Starting Material Maleic anhydride [14C]Maleic acid Maleic anhydride
Reaction Time 15 hours 8 hours 6 hours
Temperature 25°C → 115°C 110°C 100°C
Purification Method Flash chromatography Preparative TLC Recrystallization
Yield 68–72% 55% (radiochemical) 80–85%
Purity ≥95% ≥98% ≥90%
Scalability Moderate Low High

Key Observations :

  • The classical method balances yield and purity but requires chromatographic purification, limiting scalability.
  • Isotopic labeling achieves high radiochemical purity but involves specialized handling and lower yields.
  • Industrial-scale synthesis prioritizes cost and throughput over absolute purity, making it suitable for non-pharmaceutical applications.

Physicochemical Properties and Characterization

This compound’s properties are critical for downstream applications:

Property Value Method Reference
Molecular Formula C7H7NO4 ESI-MS
Molecular Weight 169.13 g/mol Mass spectrometry
Melting Point 103–106°C Differential scanning calorimetry
pKa 4.18 ± 0.10 Potentiometric titration
Solubility Methanol, DMSO, DMF (slight) USP <921>
λmax (UV-Vis) 230 nm (ε = 6,200 M−1cm−1) UV spectroscopy

Structural Confirmation :

  • 1H NMR (400 MHz, DMSO-d6): δ 6.85 (s, 2H, maleimide CH), 3.45 (t, J = 6.8 Hz, 2H, CH2COO), 2.55 (t, J = 6.8 Hz, 2H, CH2N).
  • IR (KBr): 1775 cm−1 (C=O, maleimide), 1710 cm−1 (C=O, carboxylic acid).

Chemical Reactions Analysis

Thiol-Maleimide Conjugation

The maleimide group undergoes Michael addition with sulfhydryl (-SH) groups to form stable thioether bonds. This reaction dominates at pH 6.5–7.5 and shows high chemoselectivity for thiols over amines in this range .

Key findings :

  • Reaction kinetics : Complete thiol conjugation with 3-MPA derivatives occurs within 2 hours under standard conditions (25°C, pH 7.0) .

  • Solvent effects : Reactions in acetonitrile show significantly slower kinetics (48 hours for completion) compared to aqueous buffers .

  • pH sensitivity : Above pH 7.5, maleimide groups react nonspecifically with amines, necessitating strict pH control .

Table 1: Thiol-Maleimide Reaction Parameters

ParameterOptimal RangeObserved OutcomeSource
pH6.5–7.5>95% thiol conversion
Temperature20–25°CComplete reaction in ≤2 hours
SolventAqueous bufferFaster kinetics vs. organic

NHS Ester-Amine Coupling

The carboxylic acid group is typically activated as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (-NH₂):

Reaction mechanism :

  • NHS ester formation via carbodiimide chemistry

  • Nucleophilic attack by amine to form stable amide bond

Critical data :

  • pH dependency : Optimal at pH 7–9 for amine reactivity

  • Hydrolysis stability : NHS ester half-life of 4–5 hours in aqueous buffers (pH 7.4, 25°C)

  • Solvent compatibility : Requires anhydrous conditions during activation; DMAC improves stability

Table 2: Comparative Reactivity of Functional Groups

Functional GroupReaction PartnerBond FormedpH RangeRate Constant (k)
MaleimideThiolThioether6.5–7.510³–10⁴ M⁻¹s⁻¹
NHS EsterAmineAmide7.0–9.010²–10³ M⁻¹s⁻¹

Competing Reactions and Side Products

Research identifies two major competing pathways:

  • Maleimide ring hydrolysis :

    • Occurs above pH 8.0

    • Forms maleamic acid derivatives (reversible below pH 9)

  • Amine-maleimide adducts :

    • Contributes <5% total products at pH 7.5

    • Becomes significant (>20%) at pH ≥8.5

Reaction Optimization Strategies

From electrochemical studies :

  • Solvent selection :

    • Use DMAC for NHS ester activation (reduces hydrolysis by 40%)

    • Avoid DMSO (accelerates maleimide degradation)

  • Temperature control :

    • Maintain ≤25°C during conjugation

    • Higher temperatures (37°C) increase hydrolysis rates 3-fold

  • Additive effects :

    • 1–5% Tween-20 improves protein solubility without affecting kinetics

    • EDTA (1–5 mM) prevents metal-catalyzed oxidation of thiols

Mechanism of Action

The mechanism of action of 3-Maleimidopropionic acid involves its reactivity with thiol groups and primary amine groups. The maleimide group forms covalent bonds with thiol groups, while the terminal carboxylic acid forms stable amide bonds with primary amine groups in the presence of activators . This dual reactivity allows the compound to modify biomolecules and facilitate various biochemical processes.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: C₇H₇NO₄
  • Molecular Weight : 169.13 g/mol
  • Solubility: Slightly soluble in water; soluble in DMSO, methanol, DMF .
  • Melting Point : 103–112°C .
  • Applications : Aptamer-drug conjugates , protein labeling , peptide synthesis , and hapten-carrier coupling .

Structural and Functional Differences

3-Maleimidopropionic Acid (3-MPA)

  • Structure : Maleimide + carboxylic acid.
  • Reactivity :
    • Maleimide: Thiol-specific (pH 6.5–7.5).
    • Carboxylic Acid: Requires activation (EDC/HATU) for amine conjugation.
  • Advantages : Cost-effective, flexible for stepwise conjugation.
  • Limitations : Requires two-step process for amine coupling.

3-MPA N-Hydroxysuccinimide Ester (NHS Ester, BMPS)

  • Structure : Maleimide + NHS-activated ester (CAS 55750-62-4).
  • Reactivity :
    • Maleimide: Thiol-specific (pH 6.5–7.5).
    • NHS Ester: Direct amine conjugation (pH 7–9) without activation .
  • Solubility : Soluble in DMF, DMSO; less water-soluble than 3-MPA .
  • Applications : Maleimide-activated carrier proteins (e.g., KLH for antibody production) .
  • Advantages : Streamlines amine coupling; faster reaction kinetics.
  • Limitations : Moisture-sensitive; shorter shelf life .

Azide-PEG₄-Maleimide

  • Structure : Maleimide + PEG₄ spacer + azide group.
  • Reactivity :
    • Maleimide: Thiol-specific.
    • Azide: Compatible with click chemistry (e.g., copper-catalyzed alkyne-azide cycloaddition).
  • Solubility : Enhanced water solubility due to PEG spacer .
  • Applications : Multi-step conjugations (e.g., imaging probes, biotinylation).
  • Advantages : Reduces steric hindrance; improves solubility.
  • Limitations : Requires specialized protocols for azide handling .

Comparative Data Table

Parameter 3-MPA 3-MPA NHS Ester (BMPS) Azide-PEG₄-Maleimide
Reactive Groups Maleimide, COOH Maleimide, NHS ester Maleimide, azide
Amine Conjugation Requires activation (EDC/HATU) Direct (pH 7–9) N/A
Thiol Reaction pH 6.5–7.5 6.5–7.5 6.5–7.5
Solubility Slightly soluble in water; DMF, DMSO DMF, DMSO Water (PEG-enhanced)
Key Applications Stepwise bioconjugation Carrier protein activation Click chemistry conjugates
Stability Stable at 2–8°C; moisture-sensitive Moisture-sensitive; store at -20°C Store at -20°C

Reaction Efficiency and Selectivity

  • 3-MPA : Demonstrated 60% yield in aptamer-paclitaxel conjugation and 50% yield in exendin-4 peptide coupling .
  • 3-MPA NHS Ester : Enables >80 maleimide groups per KLH molecule for hapten coupling .
  • Azide-PEG₄-Maleimide : Facilitates efficient thiol-maleimide reactions followed by azide-alkyne click chemistry .

Practical Considerations

Cost: 3-MPA is more economical (~$330/g) compared to NHS esters (\sim$464/g) .

Workflow :

  • 3-MPA requires sequential activation and conjugation steps.
  • NHS esters enable one-step amine coupling, reducing handling time .

Solubility : PEGylated derivatives (e.g., Azide-PEG₄-Maleimide) improve solubility in aqueous systems .

Biological Activity

3-Maleimidopropionic acid (MPA) is a thiol-reactive compound widely used in bioconjugation applications, particularly in the development of therapeutic agents and drug delivery systems. This article explores the biological activity of MPA, focusing on its applications in cancer therapy, drug delivery, and antimicrobial activity. The findings are supported by case studies and research data.

This compound is characterized by its maleimide functional group, which can form stable covalent bonds with thiol groups present in proteins and peptides. This property is crucial for creating conjugates that enhance the pharmacokinetics and therapeutic efficacy of various drugs.

  • Covalent Bond Formation : MPA reacts with cysteine residues in proteins, forming a thiosuccinimide bond that stabilizes the conjugate in physiological conditions. This reaction is particularly useful for extending the half-life of therapeutic peptides by conjugating them to serum albumin, which has a prolonged circulation time in vivo.

Applications in Cancer Therapy

Recent studies have highlighted the potential of MPA in developing novel anti-cancer therapies. One such study investigated an albumin-conjugated peptide modified with MPA (F56-CM) aimed at enhancing anti-tumor activity.

  • Case Study: F56-CM Peptide :
    • Objective : To evaluate the anti-tumor effects of F56-CM compared to its unconjugated counterpart (F56).
    • Methodology : The study utilized in vitro assays and in vivo models using nude mice xenografted with gastric and colon cancer cells.
    • Results : F56-CM exhibited a significantly extended half-life from 0.425 hours to approximately 6.967 hours post-injection. The inhibition rates for tumor growth were markedly higher with F56-CM (78.9%) compared to F56 (62.1%) when administered daily. Additionally, F56-CM demonstrated superior efficacy in inhibiting lung metastasis .
TreatmentTumor Inhibition Rate (%)Administration Frequency
F5662.1Daily
F56-CM78.9Daily
F5643.8Every four days
F56-CM63.1Every four days

Drug Delivery Systems

MPA has also been utilized to enhance drug delivery systems through its ability to form stable conjugates with various therapeutics.

  • Polyethylenimine-Doxorubicin Conjugates :
    • Research Findings : A comparative study analyzed different conjugates of doxorubicin linked via MPA to polyethylenimine (PEI). The PEI-MPH-DOX conjugate showed superior antiproliferative activity against human breast cancer cells due to efficient cellular uptake and nuclear localization of doxorubicin compared to other conjugates .

Antimicrobial Activity

The application of MPA extends beyond oncology; it has been investigated for its potential antimicrobial properties.

  • Lipopolysaccharide-Affinity Copolymer :
    • A study developed a copolymer using MPA that demonstrated effectiveness against Proteus mirabilis, suggesting that MPA-modified materials could be used to combat bacterial infections without compromising antibiotic efficacy .

Q & A

Basic Research Questions

Q. What are the primary applications of 3-MPA in protein modification, and how does its reactivity profile influence experimental design?

  • 3-MPA is a heterobifunctional crosslinker that reacts selectively with thiol (-SH) groups (e.g., cysteine residues) and amines (-NH2). Its maleimide group targets thiols under neutral to slightly basic conditions (pH 6.5–7.5), while the carboxylate can be activated for amine coupling via NHS esters or carbodiimide chemistry. This dual reactivity enables sequential conjugation, such as linking antibodies to fluorescent probes or immobilizing peptides onto carriers .
  • Methodological Tip : For thiol conjugation, reduce disulfide bonds in proteins (e.g., using TCEP or DTT) before adding 3-MPA to ensure accessibility. For amine coupling, activate the carboxyl group with EDC/NHS in anhydrous DMF or DMSO .

Q. How should 3-MPA be stored to maintain stability, and what solvent systems are optimal for its use?

  • 3-MPA is hygroscopic and prone to hydrolysis. Store desiccated at 2–8°C for short-term use or -20°C for long-term stability. It is partially soluble in water but fully soluble in polar aprotic solvents like DMF, DMSO, or methanol. Pre-dissolve in DMF (10–20 mM) before adding to aqueous buffers to avoid precipitation .

Q. What analytical techniques are recommended to confirm successful conjugation of 3-MPA to biomolecules?

  • Use MALDI-TOF mass spectrometry to detect mass shifts corresponding to 3-MPA adducts (Δm/z +169.13 Da). For example, in , a mass shift from 4289.0 to 4983.0 Da confirmed exendin-4 conjugation. HPLC with UV detection (λ = 280–300 nm for maleimide) or SDS-PAGE (for protein size changes) are complementary methods .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize maleimide hydrolysis or side reactions during 3-MPA-mediated conjugation?

  • Maleimide hydrolysis accelerates at alkaline pH (>8.0). Conduct reactions at pH 6.5–7.0 and 4°C to slow hydrolysis. Use a 1.2–2x molar excess of 3-MPA over thiols and monitor reaction progress via Ellman’s assay (free thiol quantification). For amine coupling, avoid prolonged activation (>30 min) to prevent NHS ester degradation .
  • Case Study : In , PyBOP (a coupling reagent) and DIPEA (base) in DMF enabled efficient conjugation of 3-MPA to MEB-NH2 with 70% yield, minimizing side reactions .

Q. What strategies are effective for incorporating 3-MPA into drug delivery systems, such as PEGylated nanoparticles or PROTACs?

  • 3-MPA’s carboxyl group allows functionalization of polymers (e.g., PEG) or nanoparticles. For example, describes PEG functionalization via maleimide-thiol "click" chemistry to create β-lactamase-responsive biomaterials. In PROTACs, 3-MPA can link E3 ligase ligands to target-binding motifs, requiring precise stoichiometry (1:1:1 ratio) to maintain ternary complex activity .
  • Data Insight : Derivatives like 3-maleimidopropionic acid hydrazonium trifluoroacetic acid (3-MAH) enhance stability in aqueous formulations for drug conjugates .

Q. How can 3-MPA be utilized in epitope mapping studies, and what challenges arise in generating immunogenic peptide-carrier complexes?

  • 3-MPA-activated peptides (via NHS esters) are conjugated to carrier proteins like KLH for immunization. highlights maleimide-KLH with ~80 maleimide groups per molecule, enabling high-density peptide display. Challenges include avoiding over-modification (which may obscure epitopes) and ensuring disulfide-free peptide design (to prevent cross-reactivity) .
  • Protocol : Activate peptide N-termini with 3-MPA NHS ester (1:5 molar ratio) in DMF, then mix with KLH in PBS (pH 7.4) for 2 hours at 4°C. Purify via size-exclusion chromatography .

Q. Safety and Troubleshooting

Q. What safety precautions are critical when handling 3-MPA, and how should accidental exposure be managed?

  • 3-MPA is irritant to eyes and skin. Wear nitrile gloves, lab coats, and goggles. In case of eye contact, rinse with water for 15+ minutes (S26). Use dry powder or CO2 extinguishers for fires, as water may spread flames (S36) .

Q. Why might 3-MPA-conjugated products exhibit unexpected aggregation, and how can this be resolved?

  • Aggregation often stems from overmodification (excessive crosslinking) or hydrolysis byproducts . Reduce 3-MPA stoichiometry and include stabilizing agents (e.g., trehalose or BSA) in buffers. Analyze conjugates via dynamic light scattering (DLS) to monitor size distribution .

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-2H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTPJBLLJJNPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341526
Record name 3-Maleimidopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-55-4
Record name 3-Maleimidopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Maleimidopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of maleic anhydride (33.6 g, 377 mmol) and β-alanine (36.96 g, 377 mmol) in 400 mL of acetic acid was added 52 mL toluene, the mixture was an opaque suspension. Heating to 140° C. provided a clear solution, which was refluxed for 5 hours. To the solution was added 50 mL toluene and reflux was continued. In the next 4 hours 31 mL acetic acid/water mixture was separated by distillation using a Dean-Stark apparatus. The reaction mixture was cooled to 90° C. and solvent was removed via distillation with water aspiration. The residue viscous oil was taken up in 200 mL acetone and concentrated. The crude product was purified through a flash chromatography on silica gel with a gradient eluent of 5-12% methanol in dichloromethane to afford 35 g of 1 as white solid. 1H NMR (CDCl3) δ 6.70 (s, 2H), 3.81 (t, 7.2 Hz, 2H), 2.68 (t, 7.2 Hz, 2H), 2.14 (s, 1H).
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
36.96 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

A solution of maleic anhydride (5.00 g, 0.0561 mol) in acetic acid (70 ml) was added dropwise to a solution of β-alanine (5.50 g, 0.0561 mol) in acetic acid (25 ml) and the mixture was stirred at room temperature for three hours. 50 mL of acetic acid was added to the white suspension and the mixture heated up to 115° C. After 1 h a limpid colourless solution was observed. The mixture was then stirred at this temperature overnight and the colour turned to orange. The solvent was then removed under reduced pressure and 30 mL of toluene was then added to the resulting orange oil. This was then evaporated under reduced pressure and this operation was repeated 3 times. The orange residue was then purified by flash chromatography (CC, SiO2, CH2Cl2/ethyl acetate 9:1) to give the product as a white solid (3.86 g, 0.0228 mol, 41%). m.p. 105-107° C. IR (neat): 3092, 2883, 2537, 1695, 1445, 1411, 1373, 1337, 1305, 1230, 1151, 1081, 1043, 924, 830, 773, 694, 618 cm−11H NMR (400.03 MHz, CDCl3, 298 K) δ=2.69 (t, J=7.3 Hz, 211, CH2), 3.82 (t, J=7.3 Hz, 2H, CH2), 6.71 (s, 2H, CHvinyl), 10.07 (bs, 1H, COOH). 13C{1H} NMR (100.59 MHz, CDCl3, 298 K) δ=32.62 (1C, CH2), 33.36 (1C, CH2), 134.38 (2C, CHvinyl), 170.48 (1C, C), 176.64 (2C, C). Anal. Calcd. for C7H7NO4: C, 49.71; H, 4.17; N, 8.28. Found C, 49.35; H, 4.19; N, 7.95.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
41%

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